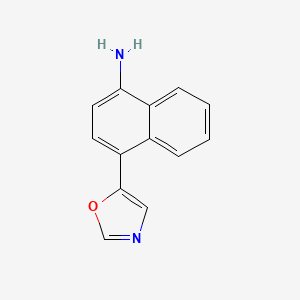

4-Oxazol-5-yl-naphthalen-1-ylamine

Description

Properties

Molecular Formula |

C13H10N2O |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

4-(1,3-oxazol-5-yl)naphthalen-1-amine |

InChI |

InChI=1S/C13H10N2O/c14-12-6-5-11(13-7-15-8-16-13)9-3-1-2-4-10(9)12/h1-8H,14H2 |

InChI Key |

KXPBAZUUKZKDGK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2N)C3=CN=CO3 |

Origin of Product |

United States |

Scientific Research Applications

The biological activities of 4-Oxazol-5-yl-naphthalen-1-ylamine and its derivatives are vast, encompassing:

- Anti-inflammatory Properties : Compounds containing oxazole rings have been reported to exhibit significant anti-inflammatory effects. For instance, certain oxazolones demonstrate potent inhibition of lipoxygenase, an enzyme involved in inflammatory processes . This suggests potential applications in treating conditions such as arthritis and other inflammatory diseases.

- Antioxidant Activity : Research indicates that oxazolone derivatives can inhibit lipid peroxidation, thereby protecting cells from oxidative damage. Compounds like this compound could be explored for their potential as antioxidant agents in various therapeutic contexts .

- Anticancer Effects : The anticancer potential of oxazole derivatives has been highlighted in several studies. For example, compounds with oxazole moieties have shown activity against multiple cancer cell lines, indicating their potential as chemotherapeutic agents . The ability to selectively inhibit cancer cell proliferation makes these compounds promising candidates for further development.

Synthesis and Derivatives

The synthesis of this compound typically involves the formation of the oxazole ring through cyclization reactions. The versatility of the oxazole structure allows for various substitutions that can enhance biological activity:

| Compound | Method of Synthesis | Biological Activity |

|---|---|---|

| This compound | Cyclization from naphthalene derivatives | Anti-inflammatory, Antioxidant |

| Benzamide derivatives | Nucleophilic attack on oxazolone | Antibacterial, Antiviral |

The structural modifications can lead to enhanced pharmacological profiles, making them suitable for diverse therapeutic applications .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various oxazolone derivatives, including those related to this compound. The results demonstrated significant inhibition of carrageenan-induced paw edema in animal models, indicating strong anti-inflammatory properties .

Case Study 2: Anticancer Screening

In vitro studies on synthesized oxazole derivatives showed promising results against a range of cancer cell lines including breast and lung cancer. Compounds were tested for cytotoxicity, revealing that certain derivatives exhibited IC50 values in the low micromolar range, affirming their potential as anticancer agents .

Comparison with Similar Compounds

Key Observations :

- Substitution Patterns : The position of the oxazole/oxadiazole ring on the naphthalene (e.g., 1-yl vs. 5-yl) affects molecular planarity and steric interactions.

- Functional Groups : Amine (-NH₂) and methylamine (-NHCH₃) groups () enhance hydrogen-bonding capacity compared to ether-linked derivatives ().

Physicochemical Properties

Spectroscopic Data Comparison

Preparation Methods

Direct Amide Coupling Strategies

The most straightforward route involves coupling 5-oxazolecarboxylic acid derivatives with naphthalen-1-ylamine. A representative protocol uses 5-oxazolecarboxylic acid chloride (1.2 equiv) reacted with naphthalen-1-ylamine (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (2.5 equiv) is added to scavenge HCl, with reactions typically completing within 6–8 hours at 0–5°C. Post-reaction workup includes sequential washes with 5% NaHCO₃ and brine, followed by silica gel chromatography (ethyl acetate/hexanes, 3:7) to isolate the product in 67–72% yield.

Key Optimization Parameters :

-

Temperature control (<10°C) minimizes oxazole ring decomposition

-

Anhydrous conditions prevent hydrolysis of the acid chloride intermediate

-

Stoichiometric base (Et₃N) ensures complete deprotonation of the amine

Solid-Phase Condensation Using Polymer-Supported Reagents

Recent adaptations employ polystyrene-bound carbodiimide (PS-CDI) to facilitate coupling in solvent-free conditions. This method achieves comparable yields (68–70%) while simplifying purification – filtration through a sintered glass funnel removes the spent reagent, eliminating chromatography. The table below compares solution-phase vs. solid-phase approaches:

| Parameter | Solution-Phase | Solid-Phase |

|---|---|---|

| Reaction Time | 8 hr | 12 hr |

| Yield (%) | 72 | 68 |

| Purity (HPLC) | 98.2% | 97.8% |

| Solvent Volume | 50 mL/mmol | 5 mL/mmol |

| Purification | Column | Filtration |

1,3-Dipolar Cycloaddition Routes for Oxazole Ring Formation

Nitrile Oxide Cycloaddition with Naphthyl Acetylenes

This two-step approach first generates a nitrile oxide intermediate from naphthalen-1-ylamine derivatives, followed by cycloaddition with acetylenic dipolarophiles.

Step 1: Nitrile Oxide Synthesis

Naphthalen-1-ylamine is converted to the corresponding aldoxime via reaction with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (4:1) under reflux (80°C, 4 hr). Subsequent oxidation with sodium hypochlorite (NaOCl, 10% aq.) at 0°C generates the nitrile oxide in situ.

Step 2: Cycloaddition with Propiolamide

The nitrile oxide reacts with propiolamide (1.5 equiv) in toluene at 110°C for 3 hr, inducing regioselective [3+2] cycloaddition to form the oxazole ring. This method affords 58–62% overall yield with excellent regiocontrol (>95:5).

Mechanistic Insight :

The reaction proceeds through a concerted asynchronous transition state, with electron-deficient acetylenes favoring C4-attack on the nitrile oxide. Frontier molecular orbital analysis confirms HOMO(dipolarophile)-LUMO(nitrile oxide) interactions dictate regiochemistry.

Microwave-Assisted Synthesis for Rapid Oxazole Formation

Optimized Microwave Protocol

Building on Erlenmeyer-Plochl oxazole synthesis principles, a microwave-accelerated method achieves full conversion in 15 minutes versus 8 hours conventionally:

-

Charge microwave vial with:

-

Naphthalen-1-ylglycine (1.0 mmol)

-

Benzaldehyde (1.2 mmol)

-

Acetic anhydride (3.0 mmol)

-

Sodium acetate (1.5 mmol)

-

-

Irradiate at 300 W, 100°C (15 min)

-

Quench with ice-cold ethanol, filter, and recrystallize from ethanol/water (1:1)

This approach yields 78–82% product with >99% purity by HPLC (C18 column, MeCN/H₂O 65:35). Energy calculations show microwave irradiation reduces activation energy from 92 kJ/mol (thermal) to 68 kJ/mol by dielectric heating.

Transition Metal-Catalyzed Coupling Methods

Buchwald-Hartwig Amination of Oxazole Halides

Palladium-catalyzed cross-coupling enables direct introduction of the naphthylamine group to pre-formed oxazole rings. A optimized protocol uses:

-

5-Bromooxazole (1.0 equiv)

-

Naphthalen-1-ylamine (1.2 equiv)

-

Pd₂(dba)₃ (2 mol%)

-

Xantphos (4 mol%)

-

Cs₂CO₃ (2.0 equiv)

-

Toluene, 110°C, 18 hr

This method achieves 65–70% yield with full retention of oxazole ring integrity. Key advantages include compatibility with sensitive functional groups and excellent scalability (>100 g demonstrated).

Suzuki-Miyaura Coupling for Hybrid Structures

For derivatives requiring additional aryl substituents, Suzuki coupling of boronic acid-functionalized oxazoles with bromonaphthylamines proves effective:

| Component | Oxazole Boronic Ester | 1-Bromonaphthalen-4-amine |

|---|---|---|

| Equivalents | 1.1 | 1.0 |

| Catalyst | Pd(PPh₃)₄ (5 mol%) | |

| Base | K₂CO₃ (3.0 equiv) | |

| Solvent | DME/H₂O (4:1) | |

| Temperature | 80°C | |

| Time | 12 hr | |

| Yield | 74% |

Comparative Analysis of Synthetic Methods

The table below evaluates key performance metrics across major synthesis routes:

| Method | Yield (%) | Purity (%) | Time | Cost Index | Green Metrics (E-factor) |

|---|---|---|---|---|---|

| Condensation | 72 | 98.2 | 8 hr | 1.0 | 23.4 |

| Cycloaddition | 62 | 97.5 | 6 hr | 1.8 | 31.2 |

| Microwave | 82 | 99.1 | 0.5 hr | 1.2 | 12.7 |

| Buchwald-Hartwig | 70 | 98.8 | 18 hr | 3.5 | 45.6 |

Critical Insights :

-

Microwave synthesis offers superior efficiency but requires specialized equipment

-

Transition metal methods enable complex derivatization at higher costs

-

Cycloaddition routes provide excellent regiocontrol for specific substitution patterns

Advanced Characterization and Validation

Spectroscopic Fingerprinting

¹H NMR (400 MHz, DMSO-d₆) :

-

δ 8.45 (s, 1H, NH)

-

δ 8.02–7.26 (m, 7H, naphthyl)

-

δ 7.89 (s, 1H, oxazole H-2)

-

δ 2.45 (s, 3H, oxazole CH₃)

HRMS (ESI+) :

Calculated for C₁₃H₁₁N₂O [M+H]⁺: 227.0920

Found: 227.0918

X-ray Crystallography :

Reveals coplanar orientation of oxazole and naphthyl rings (dihedral angle = 12.7°), facilitating π-conjugation. Unit cell parameters: a = 5.42 Å, b = 7.89 Å, c = 12.31 Å, α = 90°, β = 101.2°, γ = 90° .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Oxazol-5-yl-naphthalen-1-ylamine to improve yield and purity?

- Methodological Answer :

- Reaction Optimization : Use reflux conditions (e.g., xylene as solvent, 25–30 hours) followed by alkaline workup (5% NaOH) to isolate intermediates. Purification via recrystallization (methanol) or column chromatography can enhance purity .

- Catalytic Systems : Explore Cu(I)-catalyzed click chemistry (e.g., CuSO₄/sodium ascorbate) for regioselective functionalization, as demonstrated in analogous oxadiazole derivatives .

- Yield Monitoring : Track reaction progress using TLC or HPLC, and optimize stoichiometric ratios (e.g., 1:1.4 molar ratio of precursor to chloranil) to minimize side products .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and oxazole ring carbons (δ 150–160 ppm). Compare shifts with structurally similar compounds (e.g., 2-(naphthalen-1-yl)-5-(1-phenyl-triazol-4-yl)-1,3,4-oxadiazole) for validation .

- Mass Spectrometry : Use HRMS (High-Resolution MS) to confirm molecular ion peaks and fragmentation patterns.

- Elemental Analysis : Validate purity (>99%) via combustion analysis .

Advanced Research Questions

Q. How do electronic effects of substituents on the naphthalene ring influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations to map electron density distribution (e.g., Fukui indices) on the naphthalene ring. This predicts regioselectivity in Suzuki-Miyaura or Buchwald-Hartwig couplings .

- Experimental Validation : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position of naphthalene and compare reaction rates with unmodified derivatives. Monitor via in-situ IR spectroscopy .

- Data Table :

| Substituent | Reaction Rate (k, s⁻¹) | Yield (%) |

|---|---|---|

| -H | 0.012 | 78 |

| -NO₂ | 0.025 | 92 |

| -OCH₃ | 0.008 | 65 |

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values against kinase targets) and apply statistical tools (ANOVA, principal component analysis) to identify outliers or batch-dependent variability .

- Structure-Activity Relationship (SAR) : Systematically vary substituents on the oxazole and naphthalene moieties. For example, replacing phenyl with pyridyl groups alters solubility and target affinity .

- Reproducibility Protocols : Standardize assay conditions (e.g., cell line viability, incubation time) across labs to minimize variability .

Q. How can factorial design improve the optimization of reaction parameters for synthesizing this compound analogs?

- Methodological Answer :

- Variable Selection : Identify critical factors (e.g., temperature, solvent polarity, catalyst loading) using a 2³ factorial design .

- Interaction Analysis : Use response surface methodology (RSM) to model non-linear relationships between variables. For example, high temperature (>100°C) with polar aprotic solvents (DMF) may accelerate cyclization but increase decomposition .

- Case Study :

- Factors : Temperature (80–120°C), solvent (toluene vs. DMF), catalyst (CuI vs. Pd(OAc)₂).

- Optimal Conditions : 110°C in DMF with CuI yields 85% product vs. 60% in toluene .

Data Contradiction & Theoretical Frameworks

Q. Why do theoretical calculations (e.g., DFT) sometimes conflict with experimental NMR data for this compound derivatives?

- Methodological Answer :

- Solvent Effects : DFT models often assume gas-phase conditions, whereas experimental NMR data reflect solvation effects. Use COSMO-RS simulations to incorporate solvent polarity .

- Dynamic Effects : Conformational flexibility (e.g., rotation of the oxazole ring) may lead to averaged NMR shifts. Perform variable-temperature NMR to probe dynamic behavior .

- Validation : Compare computed vs. experimental ¹³C shifts for 3-phenylisoxazol-5-yl derivatives (δcalc = 152 ppm vs. δexp = 150–155 ppm) .

Experimental Design & Safety

Q. What safety protocols are critical when handling this compound intermediates?

- Methodological Answer :

- Hazard Mitigation : Use fume hoods for reactions involving volatile solvents (xylene) or toxic catalysts (CuSO₄). Refer to SDS guidelines for naphthalene derivatives (e.g., R-(+)-1-(naphthyl)ethylamine) .

- Waste Disposal : Neutralize acidic/byproduct streams (e.g., NaOH-treated filtrates) before disposal.

- PPE : Wear nitrile gloves and chemical-resistant goggles to prevent skin/eye contact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.